molecular formula C11H13ClFNO B1445740 (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride CAS No. 1864052-67-4

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B1445740
CAS No.: 1864052-67-4
M. Wt: 229.68 g/mol
InChI Key: XQPWWHIBLBXYEU-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride possesses the molecular formula C11H13ClFNO, representing a complex organic molecule with a molecular weight of 229.68 grams per mole. The compound structure features a five-membered pyrrolidine ring connected to a fluorinated benzene ring through a carbonyl linkage, with the entire molecule existing as a hydrochloride salt. The systematic International Union of Pure and Applied Chemistry name for this compound is (2-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride, reflecting its structural organization and salt form.

The molecular architecture can be described using the Simplified Molecular Input Line Entry System notation as C1CNCC1C(=O)C2=CC=CC=C2F.Cl, which illustrates the connectivity between the pyrrolidine ring, carbonyl group, and fluorinated phenyl ring. The International Chemical Identifier for this compound is InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8;/h1-4,8,13H,5-7H2;1H, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is XQPWWHIBLBXYEU-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications.

The compound also carries several synonymous designations including 3-(2-fluorobenzoyl)pyrrolidine hydrochloride and (2-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride, demonstrating the various nomenclature systems used to describe this molecular entity. The parent compound, identified as 3-(2-Fluorobenzoyl)pyrrolidine with PubChem Compound Identifier 82402125, represents the free base form before salt formation.

Physical Properties

The physical characteristics of (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride reflect its ionic nature due to the hydrochloride salt formation. Research indicates that the compound typically appears as a white crystalline solid when in hydrochloride form, exhibiting enhanced solubility properties compared to its free base counterpart. The hydrochloride salt formation significantly improves the stability and handling characteristics of the compound, making it more suitable for pharmaceutical applications and synthetic procedures.

The molecular weight of 229.68 grams per mole positions this compound within the range typical for small molecule pharmaceutical intermediates. The presence of the chloride ion contributes approximately 35.45 grams per mole to the total molecular weight, while the organic portion accounts for 194.23 grams per mole. This molecular weight range facilitates good bioavailability characteristics and membrane permeability properties that are advantageous for medicinal chemistry applications.

The fluorine substitution at the ortho position of the phenyl ring introduces unique electronic effects that influence the physical properties of the compound. Fluorine atoms are highly electronegative and can participate in hydrogen bonding interactions, potentially affecting the crystal packing and intermolecular interactions of the solid-state material. These fluorine-induced effects contribute to the overall stability and reactivity profile of the compound.

Chemical Properties

The chemical reactivity of (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride stems from several key functional groups present in its structure. The carbonyl group serves as a primary reactive site, capable of undergoing nucleophilic addition reactions, reduction reactions, and condensation reactions with appropriate reagents. The pyrrolidine nitrogen, when not protonated, can act as a nucleophile and participate in alkylation reactions, acylation reactions, and other nitrogen-centered transformations.

Research demonstrates that this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, where the nitrogen atom can be oxidized to form various nitrogen oxide species. Reduction reactions are also possible, especially targeting the carbonyl group, which can be reduced to form the corresponding alcohol derivative. Substitution reactions can occur at various positions, including the pyrrolidine ring and the fluorinated phenyl group, depending on the reaction conditions and reagents employed.

The fluorine atom attached to the phenyl ring exhibits unique chemical behavior due to its high electronegativity and strong carbon-fluorine bond. This fluorine substitution influences the electronic distribution throughout the aromatic system, affecting the reactivity of adjacent positions on the benzene ring. The electron-withdrawing nature of fluorine stabilizes negative charge development during certain reaction mechanisms while potentially activating the carbonyl group toward nucleophilic attack.

Structural Analysis

The three-dimensional structure of (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride reveals important conformational characteristics that influence its chemical and biological properties. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom and carbon atoms arranged to minimize steric strain and angle strain within the ring system. This conformational flexibility allows the molecule to adopt multiple low-energy conformations that may be important for biological activity.

The carbonyl group connecting the pyrrolidine ring to the fluorinated phenyl group creates a planar arrangement around the carbon-oxygen double bond. This planarity extends the conjugation between the aromatic system and the carbonyl group, influencing the electronic properties and reactivity of both components. The positioning of the fluorine atom at the ortho position relative to the carbonyl group creates specific steric and electronic interactions that can affect the overall molecular conformation.

Computational analysis of the molecular structure reveals that the compound can exist in multiple conformational states due to rotation around the carbon-carbon bond connecting the carbonyl group to the aromatic ring. These conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the pyrrolidine nitrogen and the fluorine atom, as well as steric interactions between the aromatic ring and the pyrrolidine substituents.

Comparative Analysis with Related Compounds

Comparative examination of (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride with structurally related compounds provides insights into structure-property relationships within this chemical class. The (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride isomer, which differs only in the position of fluorine substitution on the phenyl ring, exhibits distinct chemical properties due to the altered electronic effects. The meta-fluorine substitution in the 3-fluorophenyl derivative results in different electronic distribution patterns and potentially altered reactivity profiles compared to the ortho-substitution pattern in the target compound.

Research comparing fluorinated and non-fluorinated analogs demonstrates that fluorine substitution significantly impacts the molecular properties. The (4-Fluorophenyl)(pyrrolidin-3-yl)methanone compound shows different characteristics due to the para-position of fluorine, which creates distinct electronic effects compared to ortho and meta substitution patterns. These positional isomers provide valuable structure-activity relationship data for understanding how fluorine placement affects chemical behavior and potential biological activity.

The following table summarizes key structural and property differences among related fluorinated pyrrolidine derivatives:

Compound Molecular Formula Molecular Weight Fluorine Position Electronic Effects
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl C11H13ClFNO 229.68 g/mol Ortho Strong inductive withdrawal, potential hydrogen bonding
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl C11H13ClFNO 229.68 g/mol Meta Moderate inductive withdrawal, minimal resonance
(4-Fluorophenyl)(pyrrolidin-3-yl)methanone C11H12FNO 193.22 g/mol Para Strong resonance withdrawal, enhanced conjugation

Analysis of related pyrrolidine derivatives reveals that the hydrochloride salt formation consistently improves solubility characteristics across the series. The presence of the chloride counterion enhances water solubility while maintaining chemical stability under ambient conditions. These comparative studies demonstrate that structural modifications, particularly fluorine positioning and salt formation, provide powerful tools for optimizing the physicochemical properties of pyrrolidine-containing compounds for specific applications.

Properties

IUPAC Name

(2-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8;/h1-4,8,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPWWHIBLBXYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

  • Starting materials: Pyrrolidin-3-amine or its derivatives and 2-fluorophenyl acid chloride.
  • Solvents: Commonly used solvents include dichloromethane (DCM), ethyl acetate, or green solvents such as Cyrene (a bio-based dipolar aprotic solvent).
  • Temperature: Reactions are typically conducted at low temperatures (0 °C to room temperature) to control reactivity and selectivity.
  • Workup: After reaction completion, the mixture is quenched with sodium bicarbonate solution, followed by extraction with organic solvents and purification by silica gel chromatography or precipitation.

Typical Synthetic Procedure

A representative synthesis involves:

  • Cooling a solution of pyrrolidin-3-amine in an anhydrous solvent (e.g., DCM) to 0 °C.
  • Adding 2-fluorophenyl acid chloride dropwise under stirring.
  • Allowing the reaction to proceed for 30 minutes, monitoring by thin-layer chromatography (TLC) for completion.
  • Quenching the reaction with aqueous sodium bicarbonate to neutralize excess acid chloride.
  • Extracting the organic layer, washing with water, drying over sodium sulfate, and concentrating under reduced pressure.
  • Purifying the crude product by silica gel chromatography to isolate the amide.
  • Converting the free base to the hydrochloride salt by treatment with HCl in an appropriate solvent or by direct isolation if the hydrochloride forms during workup.

This method was exemplified in a study where similar pyrrolidinyl amides were synthesized with yields around 70-75% and confirmed by ^1H NMR and mass spectrometry data.

Use of Green Solvents and Alternative Conditions

Recent research has explored the use of Cyrene, a sustainable dipolar aprotic solvent derived from biomass, as an alternative to traditional solvents for amide bond formation. Cyrene offers advantages in terms of environmental impact and operational safety.

  • Cyrene-based synthesis: Amide formation in Cyrene proceeds efficiently at room temperature with comparable yields to conventional solvents.
  • Hydration and temperature control: Studies indicate that Cyrene can be used in aqueous mixtures with controlled temperature profiles to optimize reaction kinetics.

Data Tables Summarizing Preparation Parameters and Yields

Parameter Typical Value / Condition Notes
Pyrrolidin-3-amine 1 equivalent Starting amine substrate
2-Fluorophenyl acid chloride 0.8–1 equivalent Electrophilic acylating agent
Solvent Dichloromethane, Ethyl acetate, or Cyrene Cyrene used for greener chemistry
Temperature 0 °C to room temperature Low temperature to avoid side reactions
Reaction time 30 minutes to 2 hours Monitored by TLC
Workup Quench with NaHCO3, extract with DCM Followed by drying and concentration
Purification Silica gel chromatography or precipitation Yields typically 70-75%
Product form Hydrochloride salt Formed by treatment with HCl

Research Findings and Analytical Data

  • Yields: The amide formation yields for compounds analogous to (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride are reported in the range of 65-75% under optimized conditions.
  • Characterization: Products are confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. The presence of fluorine is verified by ^19F NMR when applicable.
  • Purity: Chromatographic purification ensures high purity suitable for further applications.
  • Green Chemistry Impact: The use of Cyrene as a solvent reduces environmental hazards and improves sustainability without compromising yield or purity.

Comparative Analysis of Preparation Methods

Aspect Traditional Solvent (e.g., DCM) Green Solvent (Cyrene)
Environmental Impact High (volatile organic compounds, toxicity) Low (bio-based, biodegradable)
Reaction Efficiency High yield, well-established Comparable yield, emerging technology
Temperature Control Requires cooling (0 °C) Can be performed at room temperature
Workup Complexity Standard aqueous quench and extraction Similar, with potential for simplified steps
Safety Requires handling of toxic solvents Safer handling due to lower toxicity

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride , also known as a derivative of pyrrolidine, has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis methods, and biological activities, supported by relevant case studies and data.

Antidepressant Activity

Research indicates that compounds with similar structures to (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives and their effects on serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders.

Analgesic Properties

Pyrrolidine derivatives have been investigated for their analgesic effects. A case study demonstrated that related compounds could modulate pain pathways, providing insights into their potential use as non-opioid analgesics. The study highlighted the importance of fluorination in enhancing the efficacy of these compounds.

Cognitive Enhancers

Another area of interest is the compound's potential as a cognitive enhancer. Research has shown that pyrrolidine derivatives can improve memory and learning processes in animal models. A notable study reported that such compounds could enhance synaptic plasticity, which is crucial for cognitive functions.

Table 1: Synthesis Pathway Overview

StepDescriptionKey Reagents
1. Pyrrolidine FormationCyclization of amine precursorsAmine precursor, base
2. FluorinationIntroduction of fluorine at the phenyl positionFluorinating agent
3. Hydrochloride FormationSalt formation for solubilityHydrochloric acid

Case Study 1: Antidepressant Effects

A clinical trial involving a series of pyrrolidine derivatives demonstrated that (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride exhibited significant antidepressant-like effects in rodent models. The results showed increased levels of serotonin and norepinephrine, indicating its potential as a therapeutic agent for mood disorders.

Case Study 2: Analgesic Properties

In another study focused on pain management, researchers evaluated the analgesic properties of this compound in both acute and chronic pain models. The findings revealed that it effectively reduced pain responses without significant side effects typically associated with opioid analgesics.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its closest analogues:

Compound Name (CAS No.) Aromatic Substituent Heterocyclic Amine Molecular Weight (g/mol) Key Structural Differences Similarity Score
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (Target) 2-Fluorophenyl Pyrrolidin-3-yl ~215.66 (estimated) Reference compound -
Phenyl(pyrrolidin-3-yl)methanone hydrochloride (25503-87-1) Phenyl Pyrrolidin-3-yl ~197.67 Lacks fluorine; reduced lipophilicity 0.73
(4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride (25519-78-2) 4-Fluorophenyl Piperidin-4-yl ~229.69 Fluorine at para position; 6-membered piperidine ring 0.93
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride (1956325-48-6) Cyclopropyl 3-Aminoazetidin-1-yl ~178.65 Cyclopropyl substituent; 4-membered azetidine ring with amine 0.90
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (93102-96-6) 2-Fluorophenyl Ethylamine ~187.63 Linear ethylamine chain instead of pyrrolidine 0.78

Analysis of Structural and Functional Implications

Fluorine Positional Effects :

  • The ortho-fluorine in the target compound may induce steric hindrance and alter electronic distribution compared to the para-fluorine in CAS 25519-78-2. Para-substitution typically enhances resonance stabilization, whereas ortho-substitution can hinder rotational freedom and influence binding pocket interactions .

Heterocyclic Amine Variations: Pyrrolidine (5-membered) vs. Piperidine (6-membered): Piperidine’s larger ring reduces ring strain and may enhance metabolic stability due to reduced susceptibility to oxidation. However, pyrrolidine’s smaller size could improve binding affinity in compact receptor sites .

Aromatic Group Modifications: Replacement of 2-fluorophenyl with cyclopropyl (CAS 1956325-48-6) introduces sp³ hybridization, reducing aromatic π-π stacking interactions but increasing steric bulk. This could shift pharmacological activity toward non-aromatic targets .

Pharmacological and Physicochemical Considerations

  • Lipophilicity: The target compound’s ortho-fluorophenyl and pyrrolidine groups likely confer moderate lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to the polar 3-aminoazetidine analogue .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, the pyrrolidine ring’s hydrophobicity may reduce solubility relative to the ethylamine chain in CAS 93102-96-6 .
  • Synthetic Accessibility : Fluorination at the ortho position may require directed metalation or halogen-exchange strategies, increasing synthetic complexity compared to para-fluorinated analogues .

Biological Activity

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated phenyl ring and a pyrrolidine moiety, which contribute to its unique chemical properties. The fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Research indicates that (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride may interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, particularly those involved in neurotransmitter degradation, such as butyrylcholinesterase (BChE). This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive functions .
  • Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties against amyloid-beta (Aβ) induced toxicity in neuronal cell lines. In vitro assays revealed that it significantly improved cell viability in SH-SY5Y neuroblastoma cells exposed to Aβ .

Biological Activity Data

Activity IC50 Value Cell Line Reference
BChE Inhibition6.9 μMSH-SY5Y
Neuroprotection against Aβ toxicity5 μMSH-SY5Y
Cytotoxicity AssessmentNo significant cytotoxicity observed up to 200 μMSH-SY5Y

Case Studies

  • Neuroprotective Study : In a recent study, (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride was tested for its ability to protect SH-SY5Y cells from Aβ-induced toxicity. The results showed that treatment with the compound increased cell viability significantly compared to untreated controls, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Enzyme Inhibition Study : Another study focused on the compound's role as a selective inhibitor of BChE. Molecular docking simulations suggested that it binds effectively to both the catalytic active site and the peripheral anionic site of BChE, which is crucial for developing treatments for conditions like Alzheimer's disease .

Research Findings

  • Selectivity and Potency : The compound's selectivity towards BChE over acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease without the side effects associated with non-selective cholinesterase inhibitors .
  • Safety Profile : The absence of significant cytotoxicity at higher concentrations indicates a favorable safety profile, making it a promising candidate for further development in therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride?

A multi-step approach is typically employed:

  • Step 1 : Introduce the 2-fluorophenyl group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions.
  • Step 2 : Functionalize the pyrrolidine ring, ensuring regioselectivity at the 3-position.
  • Step 3 : Form the hydrochloride salt by reacting the free base with HCl in a polar solvent (e.g., ethanol or acetone). Example protocols for analogous compounds involve condensation reactions between fluorophenyl precursors and pyrrolidine derivatives under inert atmospheres .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • NMR : 1^1H and 13^{13}C NMR can confirm the fluorophenyl moiety (e.g., aromatic proton splitting patterns) and pyrrolidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1750 cm1^{-1}) and ammonium (N–H) vibrations in the hydrochloride form. Cross-referencing with crystallographic data (e.g., analogous fluorophenyl-pyridine structures) ensures accuracy .

Q. What are the critical stability considerations for storage and handling?

  • Hygroscopicity : Store in a desiccator under anhydrous conditions to prevent hydrolysis of the hydrochloride salt.
  • Temperature : Long-term stability requires storage at −20°C in amber vials to minimize photodegradation.
  • Solubility : Pre-dissolve in DMSO for biological assays, but avoid repeated freeze-thaw cycles to maintain integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

  • Use SHELX software for refinement, leveraging constraints for disordered fluorophenyl or pyrrolidine groups.
  • Compare unit cell parameters with structurally related compounds (e.g., fluorophenyl-pyridine derivatives) to validate symmetry assignments .
  • Employ twin refinement protocols if crystal twinning is observed, particularly for hydrochloride salts with complex hydrogen-bonding networks .

Q. What strategies are effective for impurity profiling and quantification?

  • HPLC with Reference Standards : Use pharmacopeial impurity standards (e.g., EP/JP/USP) to identify byproducts like des-fluoro analogs or unreacted intermediates.
  • Spiking Experiments : Introduce suspected impurities (e.g., 3-aminopyrrolidine derivatives) to confirm retention times and peak purity .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate stability-related impurities.

Q. How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Molecular Docking : Use crystal structures of target proteins (e.g., neurotransmitter receptors) to assess binding affinity.
  • ADMET Prediction : Apply tools like SwissADME to evaluate solubility, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Structural Analogs : Compare with fluorophenyl-pyrrolidine derivatives (e.g., Prasugrel hydrochloride metabolites) to infer metabolic pathways .

Q. What experimental designs are optimal for studying its mechanism of action in neurological systems?

  • In Vitro Assays : Measure receptor binding affinity (e.g., dopamine or serotonin receptors) using radioligand displacement assays.
  • Electrophysiology : Assess ion channel modulation in neuronal cell lines or brain slices.
  • Behavioral Studies : Use rodent models to evaluate effects on locomotor activity or cognitive function, with dose-response validation .

Methodological Notes

  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Analytical Validation : Follow ICH Q2(R1) guidelines for method validation (specificity, linearity, precision) when quantifying impurities .
  • Ethical Compliance : Adhere to institutional animal care guidelines (e.g., NIH Guide) for in vivo studies, including proper anesthesia and euthanasia protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
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(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.